Cas no 2137790-52-2 (Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)-)

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- 化学的及び物理的性質
名前と識別子
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- Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)-
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- インチ: 1S/C11H21Br/c1-4-5-10(3)11(8-12)6-9(2)7-11/h9-10H,4-8H2,1-3H3
- InChIKey: CDWBEFFAEADYTK-UHFFFAOYSA-N
- SMILES: C1(CBr)(C(C)CCC)CC(C)C1
Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678556-0.5g |
1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |
2137790-52-2 | 0.5g |
$1399.0 | 2023-03-11 | ||
Enamine | EN300-678556-1.0g |
1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |
2137790-52-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678556-10.0g |
1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |
2137790-52-2 | 10.0g |
$6266.0 | 2023-03-11 | ||
Enamine | EN300-678556-0.05g |
1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |
2137790-52-2 | 0.05g |
$1224.0 | 2023-03-11 | ||
Enamine | EN300-678556-0.1g |
1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |
2137790-52-2 | 0.1g |
$1283.0 | 2023-03-11 | ||
Enamine | EN300-678556-0.25g |
1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |
2137790-52-2 | 0.25g |
$1341.0 | 2023-03-11 | ||
Enamine | EN300-678556-5.0g |
1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |
2137790-52-2 | 5.0g |
$4226.0 | 2023-03-11 | ||
Enamine | EN300-678556-2.5g |
1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |
2137790-52-2 | 2.5g |
$2856.0 | 2023-03-11 |
Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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9. Caper tea
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)-に関する追加情報
Comprehensive Overview of Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- (CAS No. 2137790-52-2)
The compound Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- (CAS No. 2137790-52-2) is a specialized organic molecule with a unique structural framework. Its cyclobutane core, substituted with a bromomethyl group and a branched alkyl chain, makes it a subject of interest in synthetic chemistry and material science. Researchers and industries are increasingly exploring its potential applications, particularly in the development of advanced polymers, pharmaceuticals, and agrochemicals. The presence of a bromine atom in its structure also opens avenues for further functionalization, making it a versatile intermediate in organic synthesis.
In recent years, the demand for customized chemical intermediates like Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- has surged, driven by advancements in green chemistry and sustainable manufacturing. This compound aligns with the growing trend of eco-friendly synthesis, as its modular structure allows for efficient transformations with minimal waste. Additionally, its potential role in high-performance materials has caught the attention of researchers working on lightweight composites and flexible electronics. The combination of its steric hindrance and reactivity makes it a candidate for designing novel catalysts and ligands.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)-?" The answer lies in multi-step organic reactions, often involving cycloaddition or halogenation techniques. Another common query is: "How does the bromomethyl group influence the reactivity of this cyclobutane derivative?" The bromine atom serves as a leaving group, enabling nucleophilic substitution reactions, which are pivotal in constructing complex molecular architectures. These aspects highlight the compound's relevance in medicinal chemistry, where precise functionalization is critical for drug discovery.
The thermal and chemical stability of Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- (CAS No. 2137790-52-2) further enhances its utility in industrial applications. For instance, its incorporation into polymeric matrices can improve mechanical properties such as tensile strength and thermal resistance. This aligns with the current focus on smart materials and nanotechnology, where tailored chemical building blocks are essential. Moreover, the compound's compatibility with cross-coupling reactions makes it a valuable tool for constructing heterocyclic compounds, which are prevalent in bioactive molecules.
From an analytical perspective, characterizing Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- requires advanced techniques such as NMR spectroscopy and mass spectrometry. These methods help confirm its purity and structural integrity, which are crucial for reproducibility in research. The compound's molecular weight and logP value are also of interest to computational chemists, who use these parameters to predict its behavior in biological systems. This intersection of experimental and theoretical approaches underscores its significance in modern chemical innovation.
In conclusion, Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- (CAS No. 2137790-52-2) represents a compelling example of how tailored organic compounds can address contemporary challenges in science and industry. Its unique properties and adaptability position it as a key player in fields ranging from material science to pharmaceutical development. As research continues to uncover new applications, this compound is poised to remain at the forefront of chemical discovery.
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